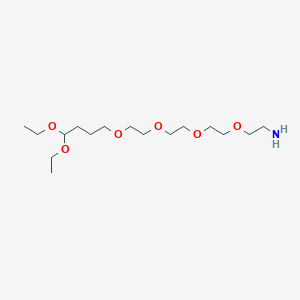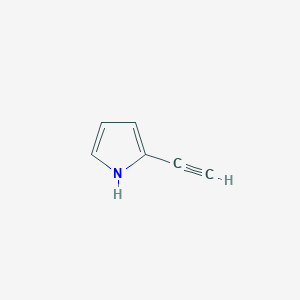
红霉素,一水合物
描述
Erythromycin is a macrolide antibiotic that was originally discovered in 1952 . It is produced by a strain of Saccharopolyspora erythraea (formerly Streptomyces erythraeus) and belongs to the macrolide group of antibiotics . It is widely used for treating a variety of infections, including those caused by gram-positive and gram-negative bacteria . It is available for administration in various forms, including intravenous, topical, and eye drop preparations .
Synthesis Analysis
The synthesis of Erythromycin has been a subject of research for many years. The Asymmetric Synthesis of Erythromycin B was reported in a study . Another study discussed the biosynthesis of erythromycin analogs heterologously engineered in E. coli .
Molecular Structure Analysis
The molecular formula of Erythromycin is C37H67NO13 . Its molecular weight is 751.9 g/mol . The IUPAC name and InChI are also provided in the PubChem database .
Chemical Reactions Analysis
Erythromycin undergoes various chemical reactions during its synthesis and use. For instance, during wastewater treatment, Erythromycin can bind to biosolids and contaminate sludge . More research is needed to fully understand the chemical reactions involving Erythromycin.
科学研究应用
- Researchers have explored various formulations, including nanoparticles, to enhance its efficacy and bioavailability .
- Liposomes, solid-lipid nanoparticles, and mesoporous oxides are examples of carriers used to encapsulate Erythromycin. These formulations aim to enhance drug stability, solubility, and targeted delivery .
- It acts as an anti-inflammatory agent, modulating immune responses and reducing airway inflammation. Researchers continue to explore its potential in these contexts .
- It stimulates gastrointestinal smooth muscle contractions and can be helpful in conditions like gastroparesis and functional dyspepsia .
- Its antibacterial properties help control Propionibacterium acnes, a bacterium associated with acne development .
Antimicrobial Activity
Drug Delivery Systems
Chronic Respiratory Diseases
Gastrointestinal Motility Disorders
Acne Treatment
Ophthalmology
These applications highlight the versatility of Erythromycin monohydrate in various therapeutic contexts. Researchers continue to explore its potential and optimize its formulations for better clinical outcomes. If you need further details or additional fields, feel free to ask! 😊
作用机制
Erythromycin monohydrate, also known as MZR3I81HK7, Erythromycin, monohydrate, or (-)-Erythromycin hydrate, is a macrolide antibiotic with a broad antimicrobial spectrum. It’s widely used to treat a variety of bacterial infections affecting the skin, respiratory tract, intestines, and bones .
Target of Action
Erythromycin primarily targets the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes . This target plays a crucial role in protein synthesis, which is vital for bacterial growth and replication .
Mode of Action
Erythromycin interacts with its target by binding to the 23S ribosomal RNA molecule, thereby inhibiting protein synthesis . This interaction blocks peptide chain synthesis, ultimately inhibiting the protein synthesis . As a result, erythromycin exhibits bacteriostatic activity, preventing the further growth of bacteria rather than directly destroying them .
Biochemical Pathways
The inhibition of protein synthesis by erythromycin affects various biochemical pathways within the bacterial cell. It disrupts the normal functioning of the cell, leading to a halt in growth and replication . The exact downstream effects on the biochemical pathways are complex and can vary depending on the specific type of bacteria.
Pharmacokinetics
Erythromycin is easily absorbed through the gastrointestinal system after oral administration . It gets deactivated by gastric acid, so oral tablets must either contain an ester or stable salt as part of the molecular structure or be enteric-coated . Its bioavailability depends on the ester type and ranges between 30% and 65% . Erythromycin is metabolized in the liver, with under 5% excreted unchanged .
Result of Action
The result of erythromycin’s action is the inhibition of bacterial growth and replication. By blocking protein synthesis, erythromycin prevents bacteria from growing and multiplying, thereby helping to control the bacterial infection . It’s effective against a variety of infections, including those caused by gram-positive and gram-negative bacteria .
Action Environment
The action, efficacy, and stability of erythromycin can be influenced by various environmental factors. For instance, the presence of gastric acid can deactivate erythromycin, affecting its bioavailability . Additionally, the development of drug resistance can impact the efficacy of erythromycin, with higher doses promoting drug resistance .
安全和危害
Erythromycin is generally safe to use, but some medicines can cause unwanted or dangerous effects when used with erythromycin . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . More safety and hazard information can be found in the referenced safety data sheet .
属性
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYMKYQKIUWFJD-YZPBMOCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H69NO14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021826 | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Erythromycin, monohydrate | |
CAS RN |
67733-56-6 | |
| Record name | Erythromycin monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067733566 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erythromycin monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ERYTHROMYCIN MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZR3I81HK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural differences between Erythromycin monohydrate and Erythromycin dihydrate?
A1: Both Erythromycin monohydrate and dihydrate exhibit distinct characteristics in their crystalline structures and hydrogen bonding patterns. Research using Infrared (IR) spectroscopy revealed differences in the organization of intermolecular hydrogen bonds and the degree of crystallinity between the two forms. [, ] These structural differences likely contribute to variations in their physical and chemical properties, such as solubility and stability.
Q2: Can Erythromycin monohydrate exist in different forms?
A2: Yes, research suggests that both Erythromycin monohydrate and dihydrate can exist in two polymorphic modifications. [, ] Polymorphs are different crystalline forms of the same molecule, and these variations can impact properties such as dissolution rate and bioavailability. Interestingly, the low-temperature modification of Erythromycin monohydrate exhibits a less ordered crystalline structure compared to its high-temperature counterpart. [, ]
Q3: What happens to Erythromycin monohydrate at elevated temperatures?
A3: Studies indicate that Erythromycin monohydrate undergoes an irreversible polymorphic transformation at temperatures around 75-80°C. [, ] This transformation is accompanied by changes in the state of the hydration water within the crystal structure. Intriguingly, the high-temperature modifications of both Erythromycin monohydrate and dihydrate exhibit identical crystalline structures. [, ] This observation highlights the impact of temperature on the solid-state properties of Erythromycin hydrates.
Q4: How does Erythromycin, in general, interact with its molecular target?
A4: While the provided research focuses on the physicochemical properties of Erythromycin monohydrate, it does not delve into the specifics of its interaction with its molecular target. Further research beyond these articles is necessary to explore this aspect in detail.
Q5: Are there differences in how various forms of Erythromycin are taken up by organisms?
A5: Yes, research on Artemia salina (brine shrimp) demonstrated that different chemical forms of Erythromycin, including Erythromycin phosphate, Erythromycin stearate, Erythromycin estolate, Erythromycin hydrate (likely referring to monohydrate), and crystalline Erythromycin, exhibited varying levels of uptake and impact on survival. [] Notably, Erythromycin phosphate and Erythromycin stearate were identified as potentially suitable forms for bioencapsulation in Artemia, suggesting potential applications in aquaculture. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






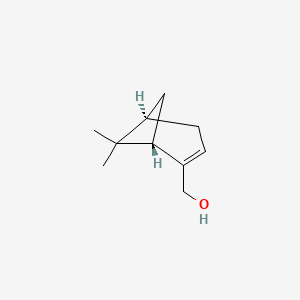
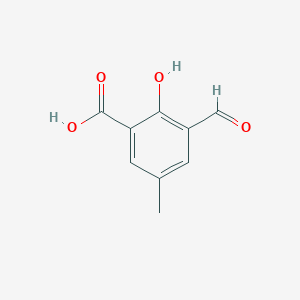


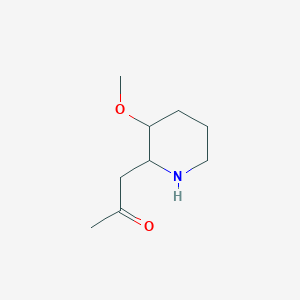
![Thieno[2,3-d][1,3]dithiole-2-thione](/img/structure/B3055826.png)


